3,4-Dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide 3,4-Dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898647-88-6
VCID: VC0365743
InChI: InChI=1S/C20H19N3O3S/c1-12-7-9-14-15(21-12)5-4-6-16(14)22-20(27)23-19(24)13-8-10-17(25-2)18(11-13)26-3/h4-11H,1-3H3,(H2,22,23,24,27)
SMILES: CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.4g/mol

3,4-Dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide

CAS No.: 898647-88-6

Main Products

VCID: VC0365743

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.4g/mol

3,4-Dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide - 898647-88-6

CAS No. 898647-88-6
Product Name 3,4-Dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
Molecular Formula C20H19N3O3S
Molecular Weight 381.4g/mol
IUPAC Name 3,4-dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C20H19N3O3S/c1-12-7-9-14-15(21-12)5-4-6-16(14)22-20(27)23-19(24)13-8-10-17(25-2)18(11-13)26-3/h4-11H,1-3H3,(H2,22,23,24,27)
Standard InChIKey KLQIVHSTDGHEPK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC
PubChem Compound 1951591
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator